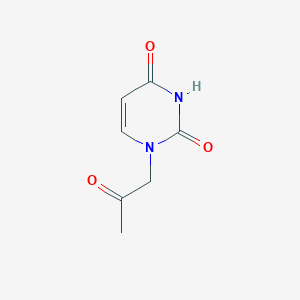![molecular formula C16H24N2O B7874723 1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone](/img/structure/B7874723.png)
1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone is a synthetic compound with a complex structure that includes a piperidine ring substituted with a 1-methyl-2-phenylethylamino group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 1-Methyl-2-phenylethylamino Group: The piperidine ring is then functionalized with the 1-methyl-2-phenylethylamino group through a nucleophilic substitution reaction.
Introduction of the Ethanone Moiety: Finally, the ethanone group is introduced via an acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally acts by binding to these targets and modulating their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl Analogs: Compounds like carfentanil and other N-4 substituted fentanyl analogs share structural similarities with 1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone.
Piperidine Derivatives: Other piperidine-based compounds with different substituents can also be considered similar.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[4-(1-phenylpropan-2-ylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(12-15-6-4-3-5-7-15)17-16-8-10-18(11-9-16)14(2)19/h3-7,13,16-17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAEGUJMUDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B7874647.png)
![2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7874655.png)

![2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7874674.png)
![{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B7874675.png)



![(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7874706.png)



